molecular formula C6H16K2O24P6 B164091 Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate CAS No. 129832-03-7

Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate

Cat. No.: B164091
CAS No.: 129832-03-7
M. Wt: 736.22 g/mol
InChI Key: LFTTXUFEVNNTHA-OKBOCSEJSA-L
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Description

Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate is a useful research compound. Its molecular formula is C6H16K2O24P6 and its molecular weight is 736.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Phytic acid dipotassium salt, also known as Potassium (1R,2S,3R,4R,5S,6S)-2,3,4,5,6-pentakis(phosphonooxy)cyclohexyl phosphate, primarily targets the enzyme β-secretase 1 (BACE1) . BACE1 plays a crucial role in the production of beta-amyloid peptide, a key component in the development of Alzheimer’s disease .

Mode of Action

Phytic acid dipotassium salt interacts with BACE1 by inhibiting its activity . The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme’s activity, is approximately 0.25 μM . This interaction results in a decrease in the production of beta-amyloid peptide .

Biochemical Pathways

The inhibition of BACE1 by phytic acid dipotassium salt affects the amyloidogenic pathway, which is responsible for the production of beta-amyloid peptide . By inhibiting BACE1, the production of beta-amyloid peptide is reduced, potentially slowing the progression of Alzheimer’s disease .

Result of Action

The primary result of the action of phytic acid dipotassium salt is the reduction in the production of beta-amyloid peptide . This could potentially slow the progression of Alzheimer’s disease .

Action Environment

The action of phytic acid dipotassium salt can be influenced by various environmental factors. For instance, the stability of the compound in cosmetic emulsions was found to decrease with the addition of phytic acid . Additionally, the compound’s action may be affected by the hardness of water in which it is dissolved

Biochemical Analysis

Biochemical Properties

Phytic acid dipotassium salt plays a significant role in biochemical reactions. It is a potent inhibitor of β-secretase 1 (BACE1), an enzyme that plays a key role in the creation of beta-amyloid plaques in the brains of Alzheimer’s patients . The compound’s IC50 value, which measures the effectiveness of a substance in inhibiting a specific biological or biochemical function, is approximately 0.25 μM .

Cellular Effects

Phytic acid dipotassium salt has a profound impact on various types of cells and cellular processes. It is known to function as a storage depot for phosphorus in plant cells . Its high surface negative charge makes it a potent chelator of divalent and trivalent cations in vitro, and it is most likely associated with Ca 2+ or Mg 2+ ions in vivo .

Molecular Mechanism

At the molecular level, Phytic acid dipotassium salt exerts its effects through a variety of mechanisms. It is a potent chelator of divalent and trivalent cations due to its six phosphate groups . This allows it to form strong bonds with these ions, affecting their availability in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phytic acid dipotassium salt can change over time. For instance, a colorimetric method for urinary phytate determination, which involves the use of Phytic acid dipotassium salt, has been developed. This method is simple, rapid (3 h for 10 samples), accurate, precise, reliable, and highly sensitive .

Metabolic Pathways

Phytic acid dipotassium salt is involved in several metabolic pathways. In plants, it functions as a storage depot for phosphorus and a precursor for other inositol phosphates and pyrophosphates . The synthesis of phytic acid mainly occurs in the cytosol by two pathways, i.e., lipid dependent and lipid independent manner .

Transport and Distribution

Due to its strong chelating properties, it is likely to interact with various transporters or binding proteins that handle divalent and trivalent metal ions .

Subcellular Localization

The subcellular localization of Phytic acid dipotassium salt is not well studied. Given its role in phosphorus storage in plant cells, it is likely to be found in locations where phosphorus storage occurs, such as vacuoles

Properties

IUPAC Name

dipotassium;[(2R,3S,5R,6R)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O24P6.2K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;/q;2*+1/p-2/t1-,2-,3?,4?,5-,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTTXUFEVNNTHA-OKBOCSEJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16K2O24P6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801036038
Record name Phytic acid dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129832-03-7
Record name Phytic acid dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801036038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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